molecular formula C17H24ClNO2S B2367726 Ethyl 8-phenyl-1-thia-4-azaspiro[4.5]decane-3-carboxylate hydrachloride CAS No. 1046796-86-4

Ethyl 8-phenyl-1-thia-4-azaspiro[4.5]decane-3-carboxylate hydrachloride

Cat. No.: B2367726
CAS No.: 1046796-86-4
M. Wt: 341.89
InChI Key: LMFHKHGCFSFYJX-UHFFFAOYSA-N
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Description

Ethyl 8-phenyl-1-thia-4-azaspiro[4.5]decane-3-carboxylate hydrachloride is a spirocyclic compound featuring a unique 1-thia-4-azaspiro[4.5]decane core. The molecule comprises a sulfur atom (thia) and a nitrogen atom (aza) within its spiro-fused bicyclic system, with an ethyl carboxylate ester substituent at position 3 and a phenyl group at position 6. The hydrachloride salt form enhances its solubility and stability, making it suitable for crystallographic and pharmacological studies .

Structural characterization of such spiro compounds typically relies on X-ray crystallography, often employing software suites like SHELX for refinement and WinGX for data processing . The puckered conformation of the spiro ring system can be analyzed using Cremer-Pople parameters, which quantify deviations from planarity in cyclic systems .

Properties

IUPAC Name

ethyl 8-phenyl-1-thia-4-azaspiro[4.5]decane-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO2S.ClH/c1-2-20-16(19)15-12-21-17(18-15)10-8-14(9-11-17)13-6-4-3-5-7-13;/h3-7,14-15,18H,2,8-12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMFHKHGCFSFYJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CSC2(N1)CCC(CC2)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Properties and Structure

Ethyl 8-phenyl-1-thia-4-azaspiro[4.5]decane-3-carboxylate hydrochloride has a molecular formula of C17H24ClNO2S and a molecular weight of 341.9 g/mol. The compound features a distinctive spirocyclic structure with a thiazolidine ring fused to a cyclohexane ring at the spiro carbon atom. The presence of an ethyl carboxylate group at position 3 of the thiazolidine ring and a phenyl substituent at position 8 of the cyclohexane ring contributes to its unique chemical properties.

Physical Properties

The compound typically appears as a white to off-white crystalline solid. Its structural features include:

Property Description
Molecular Formula C17H24ClNO2S
Molecular Weight 341.9 g/mol
Physical State Crystalline solid
Solubility Soluble in polar organic solvents such as methanol, ethanol, and dimethylsulfoxide
Purity (Commercial) ≥95%
Melting Point Not specifically reported for this compound

General Synthetic Approaches for 1-Thia-4-azaspiro[4.5]decane Scaffolds

The synthesis of 1-thia-4-azaspiro[4.5]decane structures generally follows several established methodologies, which can be adapted for the preparation of the target compound.

One-Pot Three-Component Reaction

A widely employed approach for synthesizing the basic 1-thia-4-azaspiro[4.5]decane skeleton involves a one-pot three-component reaction. This method typically utilizes:

  • A cyclohexanone derivative (such as 4-phenylcyclohexanone)
  • An amine component
  • Mercaptoacetic acid

The reaction proceeds via condensation in an appropriate solvent, typically dry benzene or toluene, under reflux conditions. This methodology has been demonstrated to afford the corresponding substituted aryl-1-thia-4-azaspiro[4.5]decan-3-one compounds in yields ranging from 65% to 77%.

Cyclohexanone derivative + Amine component + Mercaptoacetic acid → 1-Thia-4-azaspiro[4.5]decan-3-one

Alternative Synthetic Pathway Using Phosphine-Mediated Reaction

Another approach involves a phosphine-mediated reaction utilizing:

  • Triphenyl phosphine
  • An appropriate azide
  • A cyclohexanone derivative
  • Mercaptoacetic acid

This reaction is typically conducted in acetonitrile under reflux conditions for 4-16 hours. The reaction mixture is then subjected to column chromatography using silica gel as the stationary phase and an appropriate solvent system as the mobile phase. This method has been reported to yield the corresponding 1-thia-4-azaspiro[4.5]decane derivatives in yields up to 95%.

Specific Synthesis of Ethyl 8-phenyl-1-thia-4-azaspiro[4.5]decane-3-carboxylate

Based on synthesis patterns for related compounds, the preparation of ethyl 8-phenyl-1-thia-4-azaspiro[4.5]decane-3-carboxylate can be approached through several routes.

Method 1: Carboxylate Functionalization of the Basic Scaffold

This method involves the initial synthesis of the 8-phenyl-1-thia-4-azaspiro[4.5]decan-3-one scaffold followed by carboxylate functionalization:

Step 1: Synthesis of 8-phenyl-1-thia-4-azaspiro[4.5]decan-3-one
4-phenylcyclohexanone + appropriate amine + mercaptoacetic acid → 8-phenyl-1-thia-4-azaspiro[4.5]decan-3-one

Reaction conditions:

  • Solvent: Dry benzene (50 mL)
  • Temperature: Reflux
  • Duration: 10 hours
  • Workup: Concentration, filtration, and crystallization
Step 2: Carboxylate Functionalization

The 3-position of the thiazolidine ring can be functionalized through a series of reactions including:

  • Deprotonation using a strong base (such as LDA or potassium tert-butoxide)
  • Reaction with an appropriate electrophile (such as ethyl bromoacetate)
  • Subsequent functional group transformations to obtain the ethyl carboxylate derivative

Preparation of the Hydrochloride Salt

The conversion of ethyl 8-phenyl-1-thia-4-azaspiro[4.5]decane-3-carboxylate to its hydrochloride salt is a critical step in the overall synthesis.

General Salt Formation Procedure

  • Dissolve the free base compound in an appropriate organic solvent (typically ethanol, methanol, or diethyl ether)
  • Add concentrated hydrochloric acid or a solution of hydrogen chloride in an appropriate solvent (such as diethyl ether)
  • Precipitate the hydrochloride salt
  • Filter and purify by recrystallization

Based on procedures used for similar compounds, the following specific procedure can be employed:

Step 1: Preparation of the Salt Solution

The free base compound is dissolved in a minimal amount of ethanol or a mixture of ethanol and diethyl ether.

Step 2: Addition of Hydrogen Chloride

A solution of hydrogen chloride in diethyl ether or concentrated hydrochloric acid is slowly added to the solution of the free base while stirring and maintaining the temperature between 0°C and 5°C.

Step 3: Crystallization and Isolation

The mixture is stirred for 30-40 minutes at 0-5°C, and the resulting precipitate is filtered and washed with cold diethyl ether. The wet cake is then dried under vacuum at 35-40°C to obtain the hydrochloride salt.

Purification and Characterization

Purification Techniques

The purification of ethyl 8-phenyl-1-thia-4-azaspiro[4.5]decane-3-carboxylate hydrochloride typically involves recrystallization from an appropriate solvent system. Based on procedures for similar compounds, the following purification methods can be employed:

Recrystallization from Ethanol/Diethyl Ether

The crude hydrochloride salt is dissolved in a minimal amount of hot ethanol, and diethyl ether is added until slight turbidity is observed. The solution is then cooled slowly to facilitate crystallization.

Column Chromatography

For the free base compound, purification by column chromatography can be performed using silica gel as the stationary phase and an appropriate solvent system (typically petroleum ether/ethyl acetate or dichloromethane/methanol).

Analytical Characterization

The characterization of ethyl 8-phenyl-1-thia-4-azaspiro[4.5]decane-3-carboxylate hydrochloride typically involves:

Spectroscopic Analysis
  • 1H-NMR Spectroscopy : Characteristic signals include those corresponding to the ethyl carboxylate group, the thiazolidine ring methylene protons, the cyclohexane ring protons, and the phenyl group protons.

  • 13C-NMR Spectroscopy : Key signals include those for the carboxylate carbonyl carbon, the thiazolidine ring carbons, the spiro carbon, the cyclohexane ring carbons, and the phenyl group carbons.

  • IR Spectroscopy : Characteristic absorption bands include those for the C=O stretching of the carboxylate group, C-N stretching, and C-S stretching.

Mass Spectrometry

High-resolution mass spectrometry can be used to confirm the molecular formula and structure of the compound.

Optimization Strategies for Synthesis

Yield Improvement Techniques

Several strategies can be employed to optimize the yield of ethyl 8-phenyl-1-thia-4-azaspiro[4.5]decane-3-carboxylate hydrochloride:

Reaction Condition Optimization
  • Temperature Control : Maintaining optimal temperature ranges for each reaction step can significantly improve yields. For example, the initial condensation reaction typically performs best under reflux conditions, while salt formation is often optimal at lower temperatures (0-5°C).

  • Solvent Selection : The choice of solvent can impact reaction efficiency. For the condensation reaction, dry benzene or toluene is typically used. For salt formation, a combination of ethanol and diethyl ether often provides optimal results.

  • Reaction Time : Adjusting reaction times based on reaction monitoring (such as TLC analysis) can help maximize conversion while minimizing side reactions.

Catalyst and Reagent Selection

The use of appropriate catalysts and high-quality reagents can enhance reaction efficiency:

  • For the condensation reaction, the use of catalytic amounts of acids (such as p-toluenesulfonic acid) may enhance reaction rates and yields.

  • For functionalization reactions, the use of strong, non-nucleophilic bases (such as LDA or potassium tert-butoxide) can improve selectivity.

Scale-Up Considerations

When scaling up the synthesis, several factors should be considered:

  • Heat and Mass Transfer : Larger reaction volumes may require adjusted heating and cooling rates to maintain temperature control.

  • Mixing Efficiency : Adequate stirring becomes more critical at larger scales to ensure uniform reaction conditions.

  • Safety Considerations : Exothermic reactions that are manageable at small scales may require special attention when scaled up.

  • Solvent Volumes : Optimizing solvent volumes can reduce waste and improve process economics.

Comparative Analysis of Synthetic Routes

Different synthetic approaches to ethyl 8-phenyl-1-thia-4-azaspiro[4.5]decane-3-carboxylate hydrochloride can be compared based on several criteria:

Synthetic Route Advantages Disadvantages Typical Yield Number of Steps
One-pot three-component reaction with ethyl mercaptoacetate Direct approach, fewer steps May have selectivity issues Not specifically reported 1-2
Initial scaffold synthesis followed by functionalization Better control over each step More steps, potentially lower overall yield Not specifically reported 3-4
Phosphine-mediated approach High reported yields for similar compounds Requires handling of azides, which can be hazardous Up to 95% for similar compounds 1-2

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-phenyl-1-thia-4-azaspiro[4.5]decane-3-carboxylate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

Ethyl 8-phenyl-1-thia-4-azaspiro[4.5]decane-3-carboxylate hydrochloride serves as a versatile building block for synthesizing more complex molecules. Its spirocyclic structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.

Common Reactions :

  • Oxidation : Can be oxidized to form sulfoxides or sulfones.
  • Reduction : The compound can be reduced to modify the spirocyclic core or phenyl group.
  • Substitution : The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Biology

Recent studies have highlighted the biological activities of this compound, particularly its antimicrobial and anticancer properties.

Antimicrobial Activity :
The compound has shown effectiveness against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Klebsiella pneumoniae. The minimum inhibitory concentrations (MICs) range from:

  • Gram-positive bacteria : 0.03125 to 0.25 μg/mL
  • Gram-negative bacteria : 1 to 4 μg/mL

The mechanism of action involves inhibition of bacterial topoisomerases, crucial for DNA replication and transcription, leading to bactericidal effects.

Medicine

Ethyl 8-phenyl-1-thia-4-azaspiro[4.5]decane-3-carboxylate hydrochloride is being explored for potential therapeutic effects in various diseases, including cancer and infections caused by resistant bacterial strains.

Case Study on Efficacy Against MDR Strains :
A study evaluated the compound's efficacy in a mouse model infected with vancomycin-intermediate Staphylococcus aureus. The results demonstrated significant inhibition of bacterial growth both in vitro and in vivo, indicating its potential as a therapeutic agent.

Pharmacokinetics and Safety Profile

The pharmacokinetic properties of the compound indicate good absorption and distribution characteristics, along with favorable metabolic stability. Safety evaluations suggest no significant toxicity at therapeutic doses, supporting its candidacy for further clinical development.

Industrial Applications

In the industrial sector, Ethyl 8-phenyl-1-thia-4-azaspiro[4.5]decane-3-carboxylate hydrochloride is utilized in developing new materials and chemical processes due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Ethyl 8-phenyl-1-thia-4-azaspiro[4.5]decane-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound shares structural motifs with other spirocyclic heterocycles, particularly those with sulfur and nitrogen atoms. Below is a comparative analysis with two key analogues:

Compound Core Structure Substituents Key Features
Ethyl 8-phenyl-1-thia-4-azaspiro[4.5]decane-3-carboxylate hydrachloride 1-thia-4-azaspiro[4.5]decane Ethyl carboxylate, phenyl, hydrachloride Enhanced solubility due to hydrachloride salt; potential for hydrogen bonding.
(2S)-2-Ethyl-8-methyl-1-thia-4,8-diazaspiro[4.5]decan-3-one 1-thia-4,8-diazaspiro[4.5]decane Ethyl, methyl, lactam Lactam ring introduces rigidity; methyl group alters steric and electronic properties.

Crystallographic and Conformational Differences

  • Ring Puckering: this compound likely exhibits a non-planar spiro ring system, as quantified by Cremer-Pople puckering parameters (e.g., total puckering amplitude Q and phase angles). Similar spiro compounds show Q values ranging from 0.5–1.2 Å, depending on substituent effects .
  • Hydrogen Bonding : The hydrachloride salt introduces intermolecular hydrogen bonds (N–H···Cl), enhancing crystal packing efficiency compared to neutral analogues like the lactam derivative in .

Pharmacological and Physicochemical Properties

  • Solubility : Hydrachloride salts generally exhibit higher aqueous solubility than free bases or neutral lactams .
  • Bioavailability : The ethyl carboxylate group may serve as a prodrug moiety, enhancing membrane permeability compared to carboxylic acid derivatives.

Biological Activity

Ethyl 8-phenyl-1-thia-4-azaspiro[4.5]decane-3-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C17H24ClNO2S
  • Molecular Weight : 323.89 g/mol
  • CAS Number : 1046796-86-4

The compound features a spirocyclic structure that contributes to its unique biological properties.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of ethyl 8-phenyl-1-thia-4-azaspiro[4.5]decane-3-carboxylate hydrochloride against various bacterial strains. For instance, it has shown effectiveness against multidrug-resistant strains of Staphylococcus aureus and Klebsiella pneumoniae, with minimal inhibitory concentrations (MICs) ranging from 0.03125 to 0.25 μg/mL for Gram-positive bacteria and 1 to 4 μg/mL for Gram-negative bacteria .

The compound acts as an inhibitor of bacterial topoisomerases, which are essential enzymes involved in DNA replication and transcription. By inhibiting these enzymes, the compound disrupts bacterial cell division and growth, leading to bactericidal effects .

Study on Efficacy Against MDR Strains

A significant study evaluated the efficacy of ethyl 8-phenyl-1-thia-4-azaspiro[4.5]decane-3-carboxylate hydrochloride in a mouse model infected with vancomycin-intermediate Staphylococcus aureus. The results demonstrated that the compound not only inhibited bacterial growth in vitro but also showed promising results in vivo, significantly reducing bacterial load in infected tissues .

Pharmacokinetics and Safety Profile

In terms of pharmacokinetics, the compound exhibits favorable absorption and distribution characteristics. Studies indicate that it maintains good solubility and metabolic stability, which are critical for its therapeutic application. Safety evaluations have shown no significant toxicity at therapeutic doses, making it a candidate for further development in clinical settings .

Research Findings Summary Table

Property Value/Description
Molecular FormulaC17H24ClNO2S
Molecular Weight323.89 g/mol
CAS Number1046796-86-4
Antimicrobial ActivityEffective against MDR Staphylococcus aureus and Klebsiella pneumoniae
MIC RangeGram-positive: <0.25 μg/mL; Gram-negative: 1–4 μg/mL
Mechanism of ActionInhibitor of bacterial topoisomerases
In Vivo EfficacySignificant reduction in bacterial load in mouse models

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing Ethyl 8-phenyl-1-thia-4-azaspiro[4.5]decane-3-carboxylate hydrochloride?

  • Methodology : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, tetrachloromonospirocyclotriphosphazene derivatives are reacted with diamines in tetrahydrofuran (THF) under reflux, with triethylamine as a base to neutralize HCl byproducts. Reaction progress is monitored via thin-layer chromatography (TLC), followed by purification using column chromatography or recrystallization from ethanol/hexane mixtures .

Q. How is the purity of this compound verified during synthesis?

  • Methodology : Purity is assessed using TLC to monitor reaction completion. Post-synthesis, techniques like high-performance liquid chromatography (HPLC) or melting point analysis are employed. Recrystallization from solvents such as ethyl acetate/hexane mixtures removes impurities, while nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirm chemical homogeneity .

Q. What spectroscopic techniques are essential for structural characterization?

  • Methodology :

  • IR spectroscopy : Identifies functional groups (e.g., C=O at ~1720 cm⁻¹, C-N at ~1238 cm⁻¹) .
  • NMR (¹H/¹³C) : Assigns proton environments (e.g., methyl groups at δ ~2.62 ppm) and carbon frameworks .
  • Mass spectrometry (EI-MS/HRMS) : Confirms molecular weight (e.g., m/z 803 for derivatives) .

Advanced Research Questions

Q. How is the crystal structure of this spiro compound determined experimentally?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) is performed using diffractometers (e.g., STOE IPDS II) with Cu Kα radiation. Data collection includes ω-scans and absorption correction (e.g., X-RED32). Structure solution uses direct methods (SHELXS), followed by refinement (SHELXL) to achieve R-factors <0.05. Software like CrysAlisPRO and DIAMOND visualize molecular geometry and intermolecular interactions .

Q. How can conformational dynamics of the spiro ring system be analyzed quantitatively?

  • Methodology : Ring puckering is analyzed using Cremer-Pople coordinates. For the cyclohexane ring, parameters like amplitude (Q) and phase angle (φ) are calculated to describe deviations from planarity. Dihedral angles between planes (e.g., thiazolidine vs. benzene rings at ~68.82°) are measured to assess steric and electronic effects .

Q. How to resolve discrepancies in crystallographic data (e.g., disorder or twinning)?

  • Methodology :

  • Twinning : Use the Hooft parameter or Flack-Parsons analysis (e.g., Flack parameter = 0.050(6)) to identify twinning .
  • Disorder : Apply anisotropic displacement parameters and restraints during refinement (SHELXL). Cross-validate with spectroscopic data (e.g., NMR coupling constants) .
  • Validation Tools : Check data consistency using PLATON or the IUCr CheckCIF database .

Data Contradiction Analysis

Q. How to address inconsistencies between computational models and experimental data (e.g., bond lengths)?

  • Methodology :

  • Refinement Strategies : Use Hirshfeld atom refinement (HAR) for X-H bond lengths. Compare DFT-optimized geometries (e.g., Gaussian09) with SCXRD results.
  • Error Sources : Assess radiation damage (e.g., crystal decay during data collection) or thermal motion via displacement ellipsoids .

Q. What approaches validate the stereochemistry of chiral centers in this compound?

  • Methodology :

  • Circular Dichroism (CD) : Correlate experimental CD spectra with DFT-simulated electronic transitions.
  • Anomalous Dispersion in SCXRD : Use resonant scattering (e.g., Cu Kα) to assign absolute configuration (R/S) .

Software and Computational Tools

Q. Which software is recommended for crystallographic analysis of this compound?

  • Tools :

  • SHELX Suite : SHELXL for refinement, SHELXD for phase solution .
  • Visualization : DIAMOND for molecular graphics, ORTEP-3 for thermal ellipsoid plots .
  • Validation : CCDC Mercury for hydrogen-bond analysis, MoPro for electron density maps .

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